Secretin porcine

Description

Structure

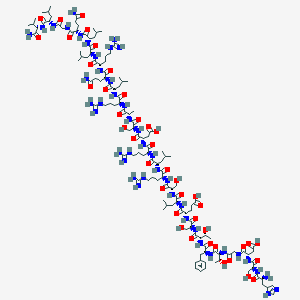

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,99-,100-,101-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQZOTGHUDZFMU-WIDFLDSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H220N44O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3055.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17034-35-4, 30632-15-6 | |

| Record name | Secretin (porcine) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017034354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secretin, beta-asp(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030632156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secretin (pig) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Conceptual Development of Secretin

Discovery of Secretin (1902)

The pivotal moment in the history of secretin came in 1902, through the collaborative efforts of English physiologists William Maddock Bayliss and Ernest Henry Starling. nih.govwikipedia.orgscilit.com Their investigations into pancreatic secretion would not only identify a new chemical messenger but also introduce a novel concept of biological control.

At the time, it was understood that the pancreas secreted digestive juices when acidic food, or chyme, passed from the stomach into the duodenum. abbiotec.com The accepted explanation was a nervous reflex. To test this, Bayliss and Starling conducted a decisive experiment on an anesthetized dog. cpcscientific.combioscientifica.com They surgically severed all nerves connected to a loop of the jejunum, leaving it connected to the rest of the body only by its blood vessels. nih.govnih.gov

When they introduced a weak solution of hydrochloric acid into this denervated loop, they observed a prompt and significant secretion of pancreatic juice. cpcscientific.comnih.gov This outcome demonstrated that the stimulus for pancreatic secretion was not dependent on a nerve-based reflex. cpcscientific.com To further solidify their findings, they scraped mucosa from the jejunum, mixed it with the acid, filtered it, and injected the resulting extract into the jugular vein of the animal. nih.gov This produced an even more pronounced pancreatic secretion, confirming that a chemical substance, transported through the bloodstream, was responsible for signaling the pancreas. nih.govnih.gov They named this substance "secretin." abbiotec.com

The discovery of secretin had profound implications that extended far beyond the realm of digestive physiology. nih.gov It provided the first clear evidence of a chemical substance produced in one part of the body that could travel through the bloodstream to regulate the function of another, distant organ. This mechanism of "chemical reflex" or "chemical messenger" was a revolutionary idea. nih.gov

In 1905, building upon the foundation of their work with secretin, Starling introduced the term "hormone" (from the Greek word hormaō, meaning "I arouse to activity") to describe these chemical messengers. nih.gov This event is widely considered the birth of endocrinology, the study of hormones and the endocrine system. The discovery of secretin thus provided the conceptual framework that would pave the way for the identification of numerous other hormones, such as insulin (B600854), and the development of treatments for endocrine disorders. cpcscientific.com

Early Purification and Characterization

While Bayliss and Starling had successfully demonstrated the existence and function of secretin, the substance they had worked with was a crude extract. The journey to isolate and characterize the pure chemical compound would take several decades and require significant advancements in biochemical techniques.

The initial source for secretin was the intestinal mucosa of pigs, a readily available byproduct of the meat industry. However, purifying the active peptide from this complex biological mixture proved to be an immense challenge. Early preparations were of low purity and required large amounts of substance for clinical tests.

The breakthrough in the purification of porcine secretin came through the persistent efforts of J. Erik Jorpes and Viktor Mutt at the Karolinska Institute in Stockholm. In the 1950s and 1960s, they developed and applied new methods, including ion-exchange chromatography and counter-current distribution, to systematically purify secretin from porcine intestinal extracts. scilit.com Their meticulous work eventually yielded a highly purified polypeptide, paving the way for its chemical analysis.

The culmination of these purification efforts was the determination of the complete amino acid sequence of porcine secretin in 1970 by Viktor Mutt, J. Erik Jorpes, and Staffan Magnusson. nih.gov This was a landmark achievement in peptide chemistry. They determined that porcine secretin is a linear peptide composed of 27 amino acids with an amidated C-terminus. nih.govnih.gov

The sequencing revealed that fourteen of the twenty-seven amino acids in porcine secretin occupy the same positions as those in porcine glucagon, another pancreatic hormone, indicating a shared evolutionary ancestry. nih.gov

Table 1: Key Researchers in the History of Porcine Secretin

| Researcher(s) | Key Contribution | Year |

|---|---|---|

| William Bayliss & Ernest Starling | Discovered secretin and demonstrated its hormonal action. | 1902 |

| Ernest Starling | Coined the term "hormone," establishing the field of endocrinology. | 1905 |

| J. Erik Jorpes & Viktor Mutt | Developed methods for the large-scale purification of porcine secretin. | 1960s |

Table 2: Amino Acid Sequence of Porcine Secretin

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | Histidine | H |

| 2 | Serine | S |

| 3 | Aspartic Acid | D |

| 4 | Glycine | G |

| 5 | Threonine | T |

| 6 | Phenylalanine | F |

| 7 | Threonine | T |

| 8 | Serine | S |

| 9 | Glutamic Acid | E |

| 10 | Leucine | L |

| 11 | Serine | S |

| 12 | Arginine | R |

| 13 | Leucine | L |

| 14 | Arginine | R |

| 15 | Aspartic Acid | D |

| 16 | Serine | S |

| 17 | Alanine | A |

| 18 | Arginine | R |

| 19 | Leucine | L |

| 20 | Glutamine | Q |

| 21 | Arginine | R |

| 22 | Leucine | L |

| 23 | Leucine | L |

| 24 | Glutamine | Q |

| 25 | Glycine | G |

| 26 | Leucine | L |

| 27 | Valine (amidated) | V-NH2 |

The full sequence is: His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2. nih.govnih.gov

Molecular Biology and Structure of Secretin

Primary Structure and Amino Acid Composition

The primary structure of porcine secretin is a well-characterized polypeptide chain that defines its biological identity and function.

Porcine secretin is a linear peptide hormone composed of 27 amino acids. fda.govabbiotec.comwikipedia.orgresearchgate.net Its discovery and characterization were first accomplished in porcine sources. researchgate.net The mature peptide has a molecular weight of 3055.5 and an empirical formula of C130H220N44O41. fda.govabbiotec.com Structurally, a helical conformation is formed in the region spanning amino acids 5 to 13. wikipedia.org A key feature of secretin is the amidation of its carboxyl-terminal amino acid, which in the porcine variant is valine. wikipedia.org This modification is crucial for its biological activity. The amino acid sequences of mammalian secretins, including porcine, are highly conserved, indicating a strong evolutionary pressure to maintain its function. researchgate.net

The precise order of amino acids in porcine secretin has been determined through sequencing. nih.govnih.gov It shares significant sequence homology with other members of the glucagon-secretin peptide family, such as glucagon, vasoactive intestinal peptide (VIP), and gastric inhibitory peptide (GIP). wikipedia.orgresearchgate.net Specifically, 14 of its 27 amino acids are in the same position as in glucagon. wikipedia.orgresearchgate.net

The specific amino acid sequence for porcine secretin is: H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ fda.govwikipedia.orgresearchgate.net

Table 1: Properties of Porcine Secretin

| Property | Value |

|---|---|

| Number of Amino Acids | 27 fda.govwikipedia.orgnih.gov |

| Molecular Weight | 3055.5 fda.gov |

| Empirical Formula | C130H220N44O41 fda.govabbiotec.com |

| N-terminus | Histidine (His) acs.org |

| C-terminus | Amidated Valine (Val-NH₂) wikipedia.org |

| Secondary Structure | Helical region (residues 5-13) wikipedia.org |

Gene Structure and Precursor Processing

The biosynthesis of mature secretin involves a multi-step process beginning with gene transcription and translation into a larger precursor protein, which then undergoes significant modification.

Secretin is initially synthesized as a 120-amino acid precursor protein known as preprosecretin or prosecretin. wikipedia.orgnih.gov This larger molecule is encoded by the secretin (SCT) gene. wikipedia.org The preprosecretin structure contains several distinct domains: an N-terminal signal peptide, a spacer region, the 27-amino acid secretin sequence (corresponding to residues 28-54 of the precursor), and a substantial 72-amino acid C-terminal peptide. wikipedia.orgnih.gov

The conversion of the inactive preprosecretin into the biologically active 27-amino acid hormone requires a series of precise proteolytic cleavage events. nih.gov This post-translational modification is a critical regulatory step. The process begins with the removal of the N-terminal signal peptide. nih.gov Subsequent cleavages excise the mature secretin peptide from the flanking amino and carboxy-terminal extensions. nih.gov

Research has identified intermediate forms in this processing pathway. A 71-amino acid secretin precursor has been isolated from porcine intestine. researchgate.netnih.gov This intermediate contains the secretin sequence at its N-terminus, followed by a Gly-Lys-Arg sequence (a common site for proteolytic processing) and a 41-amino acid C-terminal extension. researchgate.netnih.gov Studies also suggest the existence of at least two alternative processing pathways for preprosecretin, leading to different bioactive forms. researchgate.net Furthermore, analysis of the porcine secretin gene indicates that differential splicing of the gene transcript can occur, generating different mRNA molecules and, consequently, different precursor proteins. nih.govnih.gov One shorter transcript, lacking the third exon, encodes a precursor with only 44 residues C-terminal to secretin, a form which has also been isolated. nih.gov

The secretin gene belongs to a larger superfamily of related peptide hormones, including glucagon, VIP, and GHRH. wikipedia.orgdbpedia.org The evolution of this family is thought to have originated from a primordial ancestral gene through processes of exon and gene duplication. researchgate.netnih.govbioscientifica.com These duplication events, occurring early in chordate evolution, allowed for the diversification of peptide functions under different evolutionary pressures. bioscientifica.com

The divergence of the secretin/glucagon superfamily likely occurred after the protostome-deuterostome split. bioscientifica.com The evolutionary history of secretin itself is complex; it is more divergent from other members of its subfamily. bioscientifica.com The current model suggests that the ancestral gene for the secretin-like family underwent two rounds of whole-genome duplication before the split of ray-finned fishes and lobe-finned fishes, which eventually led to the establishment of the modern SCT gene. bioscientifica.comoup.com While the secretin gene in many mammals is encoded by a single exon, evidence of exon duplication exists within the broader family and even for the secretin gene in other species, such as birds, where the gene can contain two distinct exons encoding mature secretin peptides. researchgate.netoup.com This highlights exon duplication as a key mechanism for the evolution and functional expansion of this peptide hormone family. researchgate.net

Molecular Evolution and Homology

The evolutionary history and structural relationships of secretin provide crucial insights into its biological function. Analysis of its molecular family, sequence conservation, and comparisons between species illuminate the evolutionary pressures that have shaped this vital peptide.

Membership within the Secretin/Glucagon Superfamily of Brain-Gut Peptides

Porcine secretin is a distinguished member of the secretin/glucagon superfamily, a group of structurally related peptides that are primarily expressed in the brain and gut. nih.govnih.govnih.govresearchgate.netresearchgate.net This superfamily is characterized by significant structural and conformational homology among its members, which all bind to a class of G protein-coupled receptors. researchgate.net

The secretin/glucagon superfamily includes a diverse array of hormones with critical physiological roles. nih.govresearchgate.net In addition to secretin and glucagon, other prominent members include:

Vasoactive Intestinal Peptide (VIP) nih.gov

Gastric Inhibitory Polypeptide (GIP) nih.govresearchgate.net

Glucagon-Like Peptide-1 (GLP-1) nih.gov

Glucagon-Like Peptide-2 (GLP-2) nih.gov

Pituitary Adenylate Cyclase-Activating Peptide (PACAP) nih.govnih.gov

Growth Hormone-Releasing Hormone (GHRH) nih.gov

Peptide Histidine Isoleucine (PHI) nih.gov

The shared ancestry of these peptides is evident in their overlapping functions and structural similarities, which allow some members to interact with each other's receptors, albeit with varying affinities.

Sequence Conservation Across Vertebrates (Mammalian, Avian, Amphibian)

The amino acid sequence of secretin exhibits a notable pattern of conservation across the vertebrate lineage. researchgate.netresearchgate.net Among mammals, the secretin peptide is highly conserved. researchgate.net In fact, the amino acid sequences of porcine, bovine, and ovine secretins are identical. pancreapedia.org

This high degree of conservation underscores the critical and specific nature of its function in mammals. In contrast, secretin sequences show more moderate identity in non-mammalian tetrapods. researchgate.netwikipedia.org Secretin has been identified and characterized in various vertebrate groups, including:

Mammals: Porcine, human, bovine, canine, rat, guinea pig, and rabbit. researchgate.net

Aves: Chicken. researchgate.net

Amphibia: Frogs such as Xenopus laevis and Rana rugulosa. researchgate.net

Interestingly, while the secretin receptor has been found in some fish species, the secretin peptide itself appears to have been lost in the piscine lineage, suggesting a unique evolutionary trajectory for this signaling system in terrestrial vertebrates. researchgate.netwikipedia.org

Comparative Analysis of Porcine and Rat Secretin Sequences

| Feature | Porcine Secretin | Rat Secretin |

| Amino Acid Length | 27 amino acids | 27 amino acids |

| Gene Homology (vs. Human) | High | 46.8% nih.gov |

| General Conservation | Highly conserved among mammals | Highly conserved among mammals |

Table 1: Comparative data on porcine and rat secretin.

Gene Expression and Transcriptional Regulation

The synthesis of secretin is a tightly controlled process, governed by the expression of the secretin gene. The regulatory mechanisms at the transcriptional level are complex, involving specific genetic features and the interplay of various transcription factors.

Human Secretin Gene Features and Homology with Rodent Genes

The human secretin gene (SCT) is located on chromosome 11 and comprises four exons. researchgate.net The biologically active 27-amino acid secretin peptide is encoded entirely within the second exon. researchgate.net

| Gene Feature | Human Secretin Gene | Rat Secretin Gene |

| Gene Size | 713 bp researchgate.net | 405 bp nih.gov |

| Number of Exons | 4 researchgate.net | 4 researchgate.net |

| Exon Encoding Mature Peptide | Exon 2 researchgate.net | Exon 2 researchgate.net |

| Homology to Human Gene | N/A | 46.8% nih.gov |

Table 2: Features of the human and rat secretin genes.

Regulatory Elements Controlling Secretin Gene Expression (e.g., CpG Methylation, Sp1/Sp3 Ratio, E-Box)

The expression of the human secretin gene is intricately regulated by a combination of epigenetic modifications and the binding of specific transcription factors to key DNA motifs within the gene's promoter region. pancreapedia.org

Key regulatory elements and mechanisms include:

CpG Methylation: The methylation status of CpG islands within the secretin gene promoter is a critical determinant of its expression. pancreapedia.org In secretin-expressing cells, these CpG sites are typically unmethylated, whereas they are methylated in non-secretin-producing cells. The use of demethylating agents has been shown to activate secretin expression in cells where it is normally silenced.

Sp1/Sp3 Ratio: The ratio of the transcription factors Sp1 and Sp3 plays an instrumental role in controlling secretin gene expression. pancreapedia.org Sp1 acts as a trans-activator, promoting gene expression, while Sp3 can act as a repressor. pancreapedia.org The relative abundance of these two factors can therefore either enhance or suppress the transcription of the secretin gene.

E-Box: A functional E-box motif within the promoter region is also crucial for secretin gene expression. pancreapedia.org The transcription factors NeuroD and E2A have been shown to bind to this E-box, contributing to the activation of the gene. pancreapedia.org

These regulatory mechanisms work in concert to ensure that secretin is produced in the appropriate cells and at the appropriate times, highlighting the complexity of its transcriptional control. pancreapedia.org

Alternative Cleavage and Peptide Variants

The biosynthesis of porcine secretin involves the post-translational processing of a larger precursor protein, prosecretin. This process is not uniform and can result in several peptide variants through alternative cleavage pathways and differential splicing of the secretin gene transcript. These variations contribute to the complexity of secretin's biological role.

Research has identified that the porcine secretin gene can produce at least two distinct transcripts via differential splicing. nih.gov The more prevalent, longer transcript encodes a precursor that includes a 72-amino acid C-terminal extension peptide. nih.gov In contrast, a shorter transcript, which omits the third exon, results in a precursor with a C-terminal extension of only 44 amino acids. nih.gov

One of the key identified variants is a 71-amino acid secretin precursor isolated from porcine intestinal extracts. researchgate.net Sequence analysis of this precursor revealed that it contains the 27-amino acid sequence of mature secretin at its N-terminus, followed by a Gly-Lys-Arg sequence and a 41-amino acid C-terminal extension. researchgate.net This structure corresponds to the precursor encoded by the shorter mRNA transcript resulting from differential splicing. nih.govresearchgate.net

Further evidence for alternative processing comes from the isolation of an N-terminally extended form of secretin, designated as secretin-(-9 to 27) amide. nih.gov This 36-amino acid peptide was identified in porcine intestinal tissue and suggests an alternative cleavage site for the signal peptidase, upstream of the typical N-terminus of mature secretin. nih.gov The isolation of this variant, which is fully processed at its C-terminus, alongside C-terminally extended intermediates, indicates the existence of at least two alternative processing pathways for prosecretin: one where the C-terminus is processed first, and another where the N-terminus is cleaved initially. nih.govresearchgate.net The bioactivity of this N-terminally extended peptide is reported to be lower than that of the mature 27-amino acid secretin, highlighting the functional importance of the free N-terminus for receptor interaction. nih.gov

In addition to these larger precursor and extended forms, C-terminally truncated versions of secretin have also been studied. For instance, secretin(1-26) and secretin(1-24) have been shown to have reduced potency compared to the full-length secretin(1-27), emphasizing the role of the C-terminal region in receptor binding and activation. nih.gov

These findings underscore that the biological activity of secretin is not solely attributable to the 27-amino acid peptide but may also be influenced by a pool of related peptide variants generated through complex post-translational modifications.

| Peptide Variant | Description | Origin | Key Structural Feature | Reference(s) |

| Secretin Precursor (71 aa) | A precursor form of secretin. | Isolated from porcine intestine. | Contains the 27-amino acid secretin sequence, a Gly-Lys-Arg sequence, and a 41-amino acid C-terminal extension. | nih.govresearchgate.net |

| Secretin-(-9 to 27) amide | An N-terminally extended and C-terminally amidated form of secretin. | Isolated from porcine intestinal tissue. | Contains an additional 9 amino acids at the N-terminus compared to mature secretin. | nih.gov |

| Secretin(1-26) | A C-terminally truncated variant of secretin. | Synthetically produced for research. | Lacks the C-terminal valine of mature secretin. | nih.gov |

| Secretin(1-24) | A C-terminally truncated variant of secretin. | Synthetically produced for research. | Lacks the final three C-terminal amino acids of mature secretin. | nih.gov |

Biosynthesis and Tissue Distribution of Secretin

Cellular Sites of Synthesis and Secretion

The synthesis and secretion of porcine secretin, a key regulator of gastrointestinal function, occur in specific and diverse cell populations throughout the body. Initially identified as a gut hormone, research has expanded our understanding of its origins, revealing a broader distribution than first anticipated.

The primary and most well-documented site of secretin biosynthesis is the S-cells, a type of enteroendocrine cell. nih.govnih.govtaylorandfrancis.comwikipedia.org These specialized cells are predominantly located in the mucosa of the duodenum, the upper part of the small intestine, specifically within the intestinal glands known as the crypts of Lieberkühn. nih.govwikipedia.orgamegroups.org Secretin is synthesized within the cytoplasmic secretory granules of these S-cells and is released into the bloodstream in response to a decrease in duodenal pH, typically between 2 and 4.5, which is caused by the entry of acidic chyme from the stomach. wikipedia.org In addition to acidic stimuli, the products of protein digestion can also trigger the secretion of secretin from S-cells. wikipedia.org

While the duodenum contains the highest concentration of S-cells, the expression of secretin is not confined to this region. scribd.com Enteroendocrine cells capable of producing secretin are also found, albeit in decreasing numbers, throughout the remainder of the small intestine, including the jejunum and ileum. wikipedia.orgfrontiersin.org Furthermore, research has demonstrated the presence of secretin-producing cells in the large intestine, specifically in the colon and rectum of both adult and developing mice, indicating a more widespread distribution within the gastrointestinal tract than previously understood. mdpi.com

Beyond the gastrointestinal tract, studies have identified plasmacytoid dendritic cells (pDCs) as a non-neuroendocrine source of secretin. These immune cells have been shown to have a relatively high expression of secretin mRNA, suggesting a potential role for secretin in immune regulation. frontiersin.org

During embryonic development, the pancreas undergoes a complex process of differentiation to form various cell types, including the insulin-producing β-cells within the islets of Langerhans. While the primary role of β-cells is insulin (B600854) secretion for glucose homeostasis, the expression and potential role of secretin in these cells during embryonic stages is an area of ongoing investigation. Studies in rodents have detailed the stages of endocrine differentiation in the pancreas, and while secretin's influence on pancreatic development has been studied, its direct synthesis within embryonic pancreatic β-cells is not as well-established as its production in intestinal S-cells. nih.govnih.gov

Neuroendocrine Expression and Central Nervous System Localization

In addition to its well-established role as a gastrointestinal hormone, a growing body of evidence supports the classification of secretin as a neuropeptide, with significant expression and functional implications within the central nervous system (CNS). nih.govnih.govdocumentsdelivered.com

The presence of both secretin and its receptor (SCTR) has been identified in various regions of the brain, supporting its role as a signaling molecule within the CNS. nih.govfrontiersin.orgresearchgate.net Initial evidence for secretin's neuroactive properties emerged from observations of its stimulatory effects on cyclic adenosine (B11128) monophosphate (cAMP) in neuroblastoma glioma hybrid cells and the subsequent identification of secretin-like bioactivity in porcine brain extracts. frontiersin.org

Immunohistochemical and in situ hybridization studies have confirmed the expression of secretin in distinct neuronal populations. nih.govnih.gov In adult brains, secretin and its receptor are found in several key areas, including:

Cerebral Cortex: Specifically in the hindlimb area of the motor cortex. nih.gov

Hippocampus: A region critical for learning and memory. nih.gov

Thalamus and Hypothalamus: These regions are involved in regulating various bodily functions, including water balance and energy homeostasis. wikipedia.orgnih.gov Within the hypothalamus, secretin synthesis has been noted in the magnocellular neurons of the paraventricular and supraoptic nuclei. wikipedia.orgfrontiersin.orgyoutube.com

Cerebellum and Medulla Oblongata: These hindbrain structures are involved in motor control and autonomic functions. nih.gov

During embryonic development, transcripts and proteins for secretin and its receptor have been detected in the cerebellar primordium, tegmentum, and mesenchyme flexure as early as embryonic day 10.5 in mice. nih.gov The wide distribution of secretin and its receptor throughout the brain underscores its potential to modulate a variety of neural functions, including neurotransmission, gene expression, neurogenesis, and neuroprotection. nih.gov

| Brain Region | Presence of Secretin/Secretin Receptor | Associated Functions |

| Cerebral Cortex | Expressed in the hindlimb area of the motor cortex. | Motor control. |

| Hippocampus | Prominently distributed. | Learning and memory. |

| Thalamus | Abundantly found. | Relay of sensory and motor signals, regulation of consciousness. |

| Hypothalamus | Abundantly found, particularly in the paraventricular and supraoptic nuclei. wikipedia.orgfrontiersin.org | Regulation of water balance, energy homeostasis, and food intake. wikipedia.org |

| Cerebellum | Widely distributed. | Motor coordination and learning. |

| Medulla Oblongata | Widely distributed. | Autonomic functions. |

Immunoreactivity in Porcine Brain Extracts

The presence of secretin in the porcine central nervous system has been confirmed through the analysis of brain extracts. nih.govnih.govpnas.orgresearchgate.net Highly specific radioimmunoassays (RIA) and high-pressure liquid chromatography (HPLC) have been instrumental in identifying and characterizing secretin immunoreactivity. nih.govnih.govpnas.org

Research utilizing these techniques has demonstrated that the immunoreactive secretin found in porcine brain extracts co-elutes precisely with synthetic porcine secretin, indicating a structural similarity. nih.govpnas.org Gel filtration chromatography and reverse-phase HPLC, coupled with radioimmunoassays using antibodies specific to secretin and its precursor, have successfully detected proforms of secretin in porcine cortex extracts. researchgate.net This finding suggests that the production and processing of the secretin precursor occur within the central nervous system. researchgate.net

Distribution in Specific Brain Regions

Immunoreactive secretin is not confined to a single area of the porcine brain but is instead widely distributed across various regions. The highest concentrations of this peptide have been observed in the pineal and pituitary glands. nih.gov

Further studies have detailed its presence in numerous other brain regions, as summarized in the table below.

| Brain Region | Presence of Secretin |

| Motor Cortex | Expressed |

| Cerebellar Nuclei | Immunoreactivity observed |

| Purkinje Cells | mRNA expression detected |

| Hippocampus | Widely distributed |

| Amygdala | Expression demonstrated |

| Pituitary | Highest concentrations found |

| Pineal | Highest concentrations found |

| Hypothalamus | Widely distributed |

| Thalamus | Widely distributed |

| Olfactory Lobe | Lower levels expressed |

| This table indicates the presence of secretin in various regions of the porcine brain based on immunoreactivity or mRNA expression studies. |

The distribution extends to the thalamus, hypothalamus, olfactory bulb, cerebral cortex, midbrain, septum, striatum, hippocampus, medulla, and pons. nih.gov Secretin and its receptor (SCTR) are notably expressed in the hindlimb area of the cerebral motor cortex and are prominently distributed in the hippocampus. frontiersin.org They are also abundantly found in the thalamus and hypothalamus. frontiersin.org In the hindbrain, secretin is widely distributed in regions including the cerebellum and medulla oblongata. frontiersin.org

Comparison of Secretin Precursor mRNA in Brain vs. Duodenum

The expression of the secretin precursor gene is not limited to the gut. Studies have shown that the secretin precursor mRNA in the brain and the hypophysis has the same coding sequence as that in the duodenum. researchgate.netmerckmillipore.com This indicates that the secretin produced in the brain and hypophysis originates from the same precursor protein as in the duodenum. researchgate.netmerckmillipore.com

Interestingly, the regional expression pattern of the secretin precursor gene in the brain differs significantly from that of other related peptide precursors. The secretin precursor gene is highly expressed in the medulla oblongata and pons, with expression levels comparable to those found in the duodenum. researchgate.netmerckmillipore.com

Extragastrointestinal Expression Profiles

Presence of Secretin Precursor mRNA in Heart, Kidney, Lung, Testis

The expression of the secretin precursor gene extends to various organs outside of the gastrointestinal and nervous systems. Research has demonstrated the presence of secretin precursor mRNA in the heart, lung, kidney, and testis. nih.govamegroups.cnresearchgate.net This suggests a broader physiological role for secretin beyond its traditionally understood functions.

| Tissue | Presence of Secretin Precursor mRNA |

| Heart | Expressed |

| Kidney | Expressed |

| Lung | Expressed |

| Testis | Expressed |

| This table shows the extragastrointestinal tissues where secretin precursor mRNA has been detected. |

Expression in Liver Biliary Epithelium

In the liver, secretin and its receptors are expressed in the biliary epithelium, specifically in cholangiocytes. nih.govamegroups.cnresearchgate.net Studies have shown that cholangiocytes express the mRNA for secretin and are capable of synthesizing the peptide. nih.govamegroups.cn This localized expression within the liver suggests a role for secretin in biliary function.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying porcine secretin in laboratory settings?

- Methodology : Porcine secretin is typically extracted from duodenal tissues using acid-ethanol extraction. Purification involves high-performance liquid chromatography (HPLC) with reverse-phase C18 columns, followed by lyophilization. Validation includes mass spectrometry (MS) for molecular weight confirmation and circular dichroism (CD) to assess structural integrity .

- Key Parameters :

| Step | Technique | Validation Criteria |

|---|---|---|

| Extraction | Acid-ethanol | Yield ≥ 80% |

| Purification | HPLC | Purity ≥ 95% (UV detection at 280 nm) |

| Structural Confirmation | MS/CD | MW ~3,050 Da; α-helix dominance |

Q. How is porcine secretin quantified in biological samples, and what are the limitations of current assays?

- Methodology : Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are standard. RIA uses iodine-125-labeled secretin with polyclonal antibodies, while ELISA employs monoclonal antibodies for higher specificity. Cross-reactivity with homologous peptides (e.g., vasoactive intestinal peptide) must be tested via competitive binding assays .

- Data Interpretation :

| Assay | Sensitivity (pg/mL) | Specificity |

|---|---|---|

| RIA | 10–50 | Moderate (cross-reactivity ≤ 15%) |

| ELISA | 5–20 | High (cross-reactivity ≤ 5%) |

Advanced Research Questions

Q. What experimental design considerations are critical when investigating secretin's role in pancreatic bicarbonate secretion?

- Methodology :

- In Vivo Models : Use anesthetized porcine or transgenic murine models with cannulated pancreatic ducts. Control for variables like fasting state, pH, and co-administered hormones (e.g., cholecystokinin).

- Dose-Response : Test secretin concentrations from 0.1–100 nM, with bicarbonate output measured via titration. Include a negative control (saline infusion) and a positive control (e.g., forskolin) .

Q. How can researchers resolve contradictions in secretin’s efficacy across different in vivo models?

- Analytical Framework :

Meta-Analysis : Pool data from ≥10 studies to assess effect sizes using random-effects models. Stratify by species, secretin source (synthetic vs. native), and administration route.

Mechanistic Studies : Compare receptor binding affinity (e.g., surface plasmon resonance) and downstream cAMP signaling in divergent models .

- Case Study : Discrepancies in secretin-induced bicarbonate secretion between pigs (high efficacy) and rats (low efficacy) were attributed to species-specific differences in secretin receptor glycosylation .

Q. What statistical approaches are recommended for analyzing variability in secretin’s effects on gastric acid suppression?

- Methodology :

- Mixed-Effects Models : Account for inter-subject variability in longitudinal studies (e.g., repeated acid output measurements).

- Bayesian Hierarchical Modeling : Useful for small sample sizes or heterogeneous datasets (e.g., combining human and animal data) .

Data Reproducibility and Ethics

Q. How should researchers document secretin batch variability to ensure reproducibility?

- Guidelines :

- Batch Metadata : Record synthesis date, purity (HPLC), endotoxin levels (Limulus amebocyte lysate assay), and storage conditions (−80°C in lyophilized form).

- Cross-Validation : Compare biological activity (e.g., cAMP production in HEK293 cells) across batches .

Q. What ethical and regulatory standards apply to secretin research involving animal models?

- Framework :

- IACUC Protocols : Justify species selection (e.g., pigs for translational relevance) and minimize sample size via power analysis.

- 3Rs Compliance : Replace invasive procedures with ex vivo models (e.g., isolated pancreatic acini) where feasible .

Literature and Knowledge Gaps

Q. How can systematic reviews identify gaps in secretin’s therapeutic potential for pancreatic disorders?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.